

Dapansutrile experimental autoimmune encephalomyelitis (EAE) model protocol

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Compound of Interest

Compound Name: Dapansutrile

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Application Notes and Protocols: Dapansutrile in the EAE Model

These application notes provide a comprehensive overview and detailed protocols for utilizing **Dapansutrile** (also known as OLT1177), a selective NLRP3 inflammasome inhibitor, in the context of the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis (MS). This document is intended for researchers, scientists, and drug development professionals investigating neuroinflammatory and autoimmune diseases.

Introduction

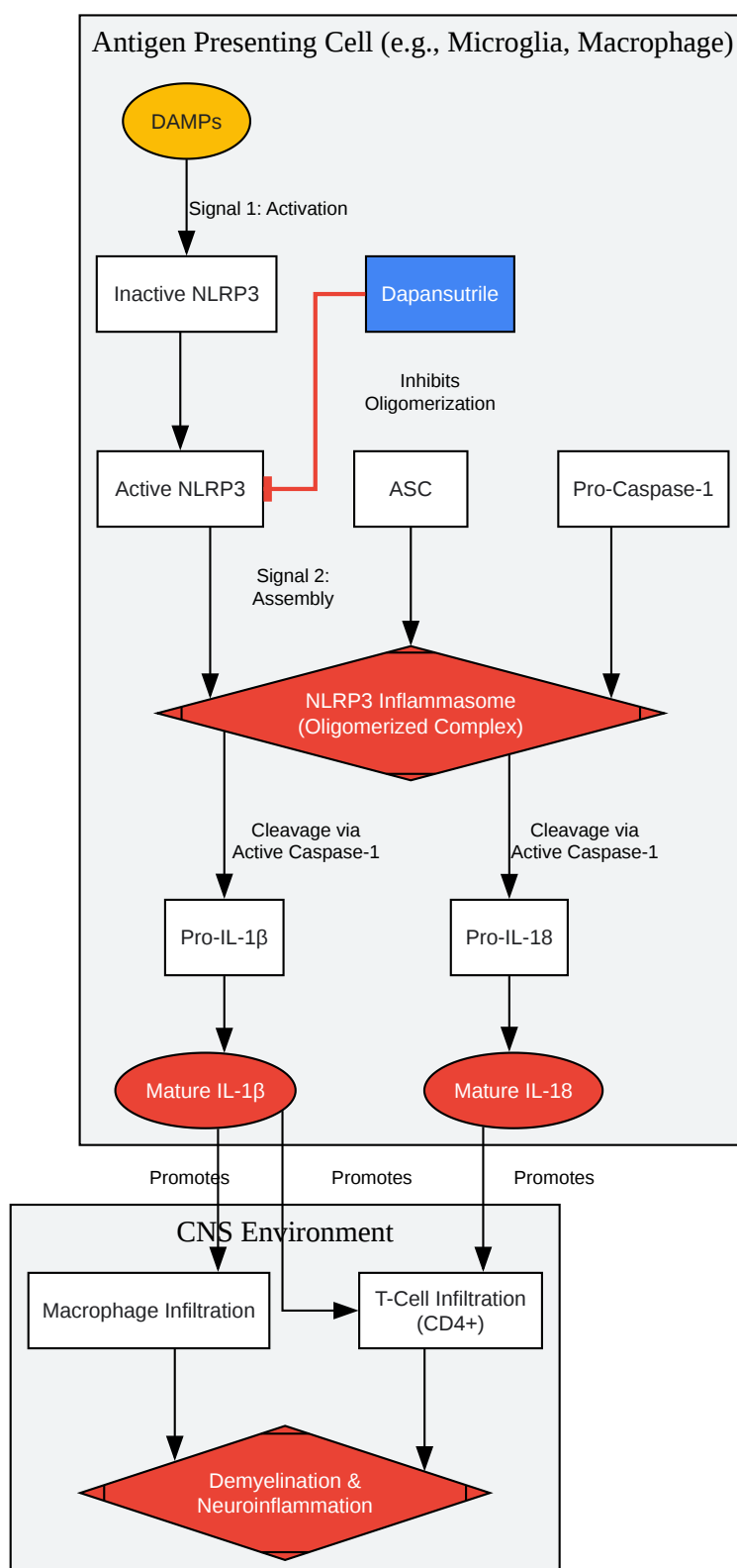
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis, mimicking key pathological features of the human disease, including central nervous system (CNS) inflammation, demyelination, and axonal damage.[1][2] The NLRP3 (NOD-like receptor protein 3) inflammasome, a key component of the innate immune system, has been identified as a critical driver of EAE pathogenesis.[3][4] Activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines IL-1 β and IL-18, which are significantly elevated in MS patients and play a crucial role in the development of EAE.[3][5][6]

Dapansutrile (OLT1177) is a novel, orally bioavailable small molecule that specifically inhibits the NLRP3 inflammasome.[5][7][8] By preventing NLRP3 activation, **Dapansutrile** blocks the downstream release of IL-1 β and IL-18, thereby reducing the inflammatory cascade.[5][7]

Studies in the EAE model have demonstrated that **Dapansutrile** administration ameliorates disease severity, reduces CNS inflammation and demyelination, and decreases the infiltration of pathogenic immune cells into the spinal cord.[5][9] These findings highlight **Dapansutrile** as a promising therapeutic candidate for MS and provide a valuable tool for studying the role of the NLRP3 inflammasome in neuroinflammation.

Signaling Pathway of Dapansutrile in EAE

Dapansutrile's mechanism of action centers on the direct inhibition of the NLRP3 inflammasome complex.[7] In the EAE model, damage-associated molecular patterns (DAMPs) released from stressed or dying cells in the CNS activate the NLRP3 inflammasome in immune cells like microglia and infiltrating macrophages.[8][10] This activation leads to the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1), which cleaves pro-caspase-1 into its active form.[3][11] Caspase-1 then processes pro-IL-1 β and pro-IL-18 into their mature, secretable forms.[3][4] These cytokines promote the migration of T helper cells (Th1 and Th17) and other immune cells into the CNS, exacerbating inflammation and driving demyelination.[4][11] **Dapansutrile** intervenes by binding to the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the entire inflammasome complex, thus halting the inflammatory cascade at its source.[7]



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Caption: Dapansutrile inhibits NLRP3 inflammasome activation in EAE.

Experimental Protocols

The following protocols are based on methodologies described for **Dapansutrile** (OLT1177) in a chronic EAE mouse model.[\[5\]](#)

EAE Induction in C57BL/6 Mice (MOG35-55 Model)

This protocol describes the active induction of EAE, which is the most common method for studying MS-like disease.[\[1\]](#)[\[12\]](#)

Materials:

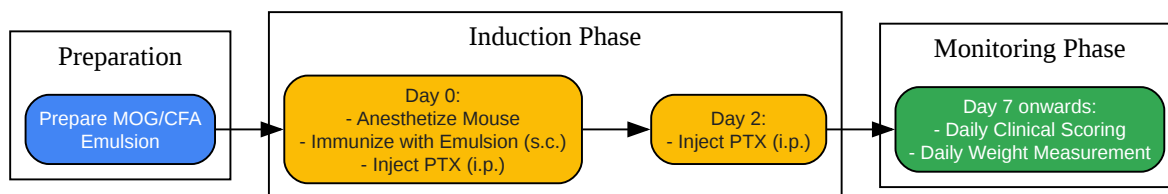
- Female C57BL/6 mice, 8-10 weeks old[\[5\]](#)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)[\[5\]](#)
- Complete Freund's Adjuvant (CFA)[\[5\]](#)
- Heat-inactivated Mycobacterium tuberculosis H37Ra[\[5\]](#)
- Pertussis Toxin (PTX)
- Sterile Phosphate-Buffered Saline (PBS) or Saline
- Anesthetic (e.g., Ketamine/Xylazine mixture)[\[5\]](#)

Procedure:

- Antigen Emulsion Preparation:
 - On Day 0, prepare the encephalitogenic emulsion.
 - Dissolve MOG35-55 in sterile saline to a final concentration of 1.5 mg/mL.
 - Supplement CFA with heat-inactivated Mycobacterium tuberculosis to a final concentration of 4 mg/mL.[\[5\]](#)
 - Create a stable water-in-oil emulsion by mixing the MOG35-55 solution and the CFA with M. tuberculosis in a 1:1 ratio. Emulsify using two glass syringes connected by a Luer lock

until a thick, white emulsion is formed that does not disperse when dropped into water.

- Immunization (Day 0):
 - Anesthetize the mice (e.g., intramuscular injection of ketamine at 22 mg/kg and xylazine at 2.5 mg/kg).[\[5\]](#)
 - Administer a total of 200 μ L of the emulsion subcutaneously, divided over two sites on the upper back (100 μ L per site). This delivers a total dose of 300 μ g of MOG35-55 per mouse.[\[5\]](#)
 - Administer 200-300 ng of Pertussis Toxin (PTX) intraperitoneally (i.p.) in 100 μ L of sterile saline.
- PTX Boost (Day 2):
 - Administer a second dose of 200-300 ng of PTX i.p. in 100 μ L of sterile saline.
- Clinical Monitoring:
 - Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE and body weight.
 - Use a standard 0-5 scoring scale:[\[13\]](#)
 - 0: No clinical signs.
 - 1: Limp tail.
 - 2: Hind limb weakness or waddling gait.
 - 3: Partial hind limb paralysis.
 - 4: Complete hind limb paralysis.
 - 5: Moribund state or death.



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Caption: Workflow for the induction of EAE in C57BL/6 mice.

Dapansutrile (OLT1177) Administration Protocols

Dapansutrile can be administered prophylactically (starting at immunization) or therapeutically (starting at disease onset).[5]

A. Prophylactic Oral Administration (in Diet):

- Dosage: Prepare a custom diet containing 3.75 g of **Dapansutrile** per kg of standard rodent chow.[5]
- Procedure: Provide the **Dapansutrile**-enriched diet ad libitum to the experimental group starting from the day of EAE immunization (Day 0) until the end of the study. The control group receives the standard diet.

B. Therapeutic Oral Administration (Gavage):

- Rationale: This method is used when treatment begins after disease onset, as EAE mice often reduce their food intake, making diet-based administration unreliable.[5]
- Dosage: Prepare a formulation of **Dapansutrile** for oral gavage. A specific dose for therapeutic gavage from the provided literature is not explicitly stated, but intraperitoneal doses can serve as a guide for dose-finding studies.
- Procedure: Once mice show the first clinical signs of EAE (e.g., a clinical score of 1), begin daily administration of **Dapansutrile** via oral gavage. The vehicle control group should receive the vehicle on the same schedule.

C. Prophylactic Intraperitoneal (i.p.) Administration:

- Formulation: Solubilize **Dapansutrile** in sterile saline.[5]
- Dosage Regimens:
 - High Dose, Single Injection: 200 mg/kg, administered once daily.[5]
 - Low Dose, Twice Daily: 60 mg/kg, administered twice daily (e.g., every 12 hours). This regimen was found to be more effective, likely due to the drug's half-life.[5]
- Procedure: Begin daily i.p. injections on the day of EAE immunization (Day 0) and continue until the end of the study (e.g., 21 days).[5] The control group receives saline injections.

Data Presentation

The following tables summarize the quantitative outcomes of **Dapansutrile** treatment in the EAE model as reported in the literature.[5][14]

Table 1: Effect of Prophylactic Oral Dapansutrile on Clinical and Histological Outcomes

Parameter	Control EAE (Standard Food)	Dapansutrile EAE (3.75 g/kg Food)	Outcome
Peak Clinical Score	~3.5	~1.5	Significant reduction in disease severity
Demyelination (%)	High	Significantly Reduced	Protection against demyelination
CD4+ T Cell Infiltration	High	Significantly Attenuated	Reduced CNS immune infiltration
Macrophage Infiltration	High	Significantly Attenuated	Reduced CNS immune infiltration

Data are approximations based on graphical representations in Sánchez-Fernández et al., 2019.[5]

Table 2: Effect of Prophylactic Oral Dapansutrile on Spinal Cord Cytokine Levels

Cytokine	Control EAE (Standard Food)	Dapansutrile EAE (3.75 g/kg Food)	Outcome
IL-1 β	Elevated	Marked Reduction (~2-3 fold)	Inhibition of key inflammasome product
IL-18	Elevated	Marked Reduction (~2-3 fold)	Inhibition of key inflammasome product
IL-6	Elevated	Marked Reduction	Attenuation of downstream inflammation
TNF- α	Elevated	Marked Reduction	Broad anti- inflammatory effect
IL-10	Unchanged	Unchanged	No alteration of anti- inflammatory response

Data reported as ~2- to 3-fold reductions in Sánchez-Fernández et al., 2019.[5][9]

Table 3: Comparison of Intraperitoneal Dapansutrile Administration Regimens

Administration Regimen	Peak Clinical Score	Outcome
Control (Saline)	~3.0	-
200 mg/kg, once daily	~2.5	No significant prevention of neurological decline
60 mg/kg, twice daily	~1.5	Significant amelioration of functional deficits

Data are approximations based on graphical representations in Sánchez-Fernández et al., 2019.[5] This highlights the importance of maintaining therapeutic drug levels.

Conclusion

Dapansutrine is a potent and specific inhibitor of the NLRP3 inflammasome that demonstrates significant therapeutic efficacy in the EAE model. Both prophylactic and therapeutic administration routes have been shown to reduce disease severity, limit CNS inflammation and demyelination, and decrease levels of key pro-inflammatory cytokines. These protocols and data provide a robust framework for researchers to investigate the therapeutic potential of NLRP3 inflammasome inhibition in multiple sclerosis and other neuroinflammatory disorders.

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